molecular formula C10H16O3 B1245125 Crocusatin L

Crocusatin L

Cat. No. B1245125
M. Wt: 184.23 g/mol
InChI Key: HIZMOSZXHSNYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crocusatin L is a natural product found in Crocus sativus with data available.

Scientific Research Applications

Antityrosinase Activity

Crocusatin L, identified in Crocus sativus petals, exhibits significant antityrosinase activity. This finding is crucial as tyrosinase plays a key role in melanin synthesis, and its inhibitors are sought after for potential applications in treating hyperpigmentation disorders and in the cosmetic industry (Li, Lee, & Wu, 2004).

Neuroprotective Effects

Crocus sativus, from which Crocusatin L is derived, has been used in traditional medicine for disorders of the central nervous system. Crocin, a component of Crocus sativus, shows potential in preventing neurodegenerative conditions, suggesting that compounds like Crocusatin L could have similar neuroprotective effects (Soeda et al., 2001).

Anti-Inflammatory Properties

A study on new compounds from Crocus sativus, including Crocusatin L, indicated weak anti-inflammatory activities. This opens up potential research avenues for Crocusatin L in the field of inflammation and immune response modulation (Fang et al., 2021).

Antioxidant Effects

Crocusatin L, as part of the Crocus sativus composition, could contribute to the plant's known antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer (Asadi et al., 2015).

Potential in Cancer Treatment

The broader research on Crocus sativus components like Crocusatin L suggests potential anticancer properties. These compounds may act through apoptosis modulation and oxidative stress mitigation, offering a basis for further exploration in cancer therapeutics (Hatziagapiou et al., 2022).

properties

Product Name

Crocusatin L

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-hydroxy-4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-one

InChI

InChI=1S/C10H16O3/c1-6-7(5-11)10(2,3)4-8(12)9(6)13/h9,11,13H,4-5H2,1-3H3

InChI Key

HIZMOSZXHSNYFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)C1O)(C)C)CO

synonyms

crocusatin L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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